N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide is a chemical compound that belongs to the class of cyclopentanecarboxamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. Its structure includes a piperazine moiety, which is known for its role in various pharmacological activities.
The compound can be synthesized through various methods, and its derivatives have been explored in different studies for their potential applications in drug discovery and development. It is referenced in several scientific patents and chemical databases, indicating its relevance in ongoing research efforts .
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide is classified under the following categories:
The synthesis of N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide can be achieved through several methods, often involving the reaction of cyclopentanecarboxylic acid derivatives with piperazine-containing reagents.
The molecular formula of N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide is . The compound features a cyclopentane ring connected to an amide group and a piperazine moiety.
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide can participate in various chemical reactions:
These reactions are typically facilitated by specific reagents and conditions tailored to achieve desired transformations while minimizing side reactions.
The mechanism of action for N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide primarily involves its interaction with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures often modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant activities.
Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide has several scientific uses:
Piperazine derivatives have been pivotal in pharmaceutical development since the mid-20th century, with early synthetic methods for N-mono-substituted piperazines documented as early as 1944 [5]. The discovery of N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide (CAS: 1153542-12-1) emerged in the early 2010s, aligning with intensified research into piperazine-based CNS therapeutics [2]. By 2015, major suppliers like ChemScene and Enamine commercialized the compound, cementing its role as a scaffold for drug discovery [2]. This period coincided with strategic efforts to optimize heterocyclic compounds for neurological targets, particularly glutaminyl cyclase (QC) in Alzheimer’s disease [2]. Patent filings from 2017–2020 referencing analogous cyclopentanecarboxamide derivatives underscore its therapeutic relevance [2].
The compound’s modular design—featuring derivatization sites at both the piperazine ring and cyclopentane carboxamide—enabled rapid structural diversification. For example, it served as a precursor for anti-tubercular agents through integration into pyrazine-carbonyl piperazine pyridin-3-yl benzamide derivatives, which showed activity against Mycobacterium tuberculosis H37Ra [2]. Similarly, its incorporation into 3-(piperazin-1-yl)-1,2-benzothiazole libraries demonstrated antibacterial efficacy against Bacillus subtilis and Staphylococcus aureus (MIC: 500 µg/mL) [2].
Table 1: Key Historical Milestones of Piperazine-Containing Therapeutics
Time Period | Development | Significance |
---|---|---|
1940s | First synthetic protocols for N-substituted piperazines | Enabled systematic derivatization of piperazine core [5] |
Early 2010s | Emergence of N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide | Provided scaffold for CNS and anti-infective agents [2] |
2015 | Commercial availability | Accelerated medicinal chemistry research globally [2] |
2017–2020 | Patent filings for related analogs | Validated therapeutic potential in Alzheimer’s and infectious diseases [2] |
Piperazine moiety: The piperazine ring (C₄H₁₀N₂) confers exceptional versatility in drug design due to its dual hydrogen-bond acceptors/donors, structural rigidity, and enhanced water solubility. These properties collectively improve oral bioavailability and ADME profiles [5]. The ring’s diamino opposition creates a large polar surface area (>44 Ų), facilitating target affinity through electrostatic interactions—evidenced by piperazine derivatives in >20 pharmaceutical classes [2] [5]. In N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide, the ethyl spacer between piperazine and carboxamide groups augments conformational flexibility, optimizing receptor binding [2].
Cyclopentanecarboxamide moiety: The cyclopentane ring introduces controlled stereochemistry and lipophilicity (logP = 0.198), balancing the piperazine’s hydrophilicity to improve membrane permeability [2] [8]. Its non-planar structure reduces metabolic degradation compared to linear chains [6]. The carboxamide linker (–C(=O)NH–) enables stable hydrogen bonding with biological targets, as demonstrated in CCR2 antagonists where similar scaffolds achieved IC₅₀ values of 0.45 nM [6].
Table 2: Molecular Properties and Contributions of Structural Components
Structural Element | Molecular Properties | Biological Contributions |
---|---|---|
Piperazine ring | - Polar surface area: 44.37 Ų- Hydrogen bond acceptors: 2- Hydrogen bond donors: 2 | - Enhances solubility/bioavailability- Facilitates target specificity via H-bonding [5] |
Cyclopentanecarboxamide | - logP: 0.198- Rotatable bonds: 4- Molecular weight: 225.33 g/mol | - Balances lipophilicity- Supports metabolic stability- Enables H-bond donation [2] [8] |
Ethyl spacer | - Bond length: ~1.54 Å- Dihedral freedom: 180° | - Optimizes receptor fit via conformational flexibility- Reduces steric clashes [2] |
Synergistic effects: The integration of these moieties creates a "molecular shuttle" where the piperazine anchors to hydrophilic enzyme pockets (e.g., glutaminyl cyclase), while the cyclopentane penetrates hydrophobic binding sites. This dual-action is critical for blood-brain barrier penetration in CNS drug candidates [2] [6]. Quantum chemical analyses of related carboxamide derivatives reveal that descriptors like HOMO-LUMO energy gaps (Δε) and electrophilicity indices (Ω) correlate with biological activity, guiding rational optimization . For instance, spirocyclic analogs derived from this scaffold achieve sub-nanomolar QC inhibition by tightening the HOMO-LUMO gap to enhance charge transfer [2].
Research applications: The compound’s reactivity allows diverse chemical transformations:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7